![molecular formula C19H24O6 B1617119 (1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione CAS No. 36895-12-2](/img/structure/B1617119.png)
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nagilactone E is a natural product found in Retrophyllum rospigliosii and Nageia nagi with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound is used as a key intermediate in the synthesis of complex structures like 8-methylprostaglandins. This involves non-selective reduction, lactonization, and oxidation processes (Schick et al., 1991).
- It acts as a precursor in the isolation of novel diterpenoids from plant extracts, contributing to the understanding of natural product chemistry (Razak et al., 2011).
- The compound's derivatives are explored as aromatase inhibitors, highlighting their potential in hormone-related studies (Numazawa & Tachibana, 1994).
- It is significant in the synthesis and analysis of oxygen-containing bicyclic monoterpenes, aiding in the development of new organic compounds (Kolehmainen et al., 1993).
Chemical Properties and Reactions
- Research shows its utility in the preparation of azatricyclo compounds, contributing to the field of organic synthesis and chemical transformations (Szulczyk & Struga, 2012).
- The compound is involved in the synthesis of new sesquiterpenes, providing insights into the synthesis of complex natural products (Dong et al., 2010).
- Its role in synthetic studies towards the CD Spiroketal of Spongistatins is notable, indicating its significance in advanced synthetic chemistry (Favre et al., 2010).
Molecular Studies and Crystallography
- The compound and its derivatives are studied for their androgen biosynthesis inhibition properties, showing potential in endocrine research (Djigoué et al., 2012).
- It is a key subject in studies related to penicillins, underlining its importance in pharmaceutical research (Stoodley & Watson, 1975).
- The compound's involvement in Diels-Alder reactions offers valuable information for understanding reaction mechanisms in organic chemistry (Camps et al., 1984).
Eigenschaften
CAS-Nummer |
36895-12-2 |
|---|---|
Molekularformel |
C19H24O6 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |
InChI |
InChI=1S/C19H24O6/c1-8(2)14-19-9(7-11(21)23-14)17(3)6-5-10(20)18(4)13(17)12(15(19)25-19)24-16(18)22/h7-8,10,12-15,20H,5-6H2,1-4H3/t10-,12-,13+,14+,15+,17+,18-,19+/m0/s1 |
InChI-Schlüssel |
JOTPYRMNAYGVBN-TYQYQVCMSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C23[C@H](O2)[C@@H]4[C@@H]5[C@@](C3=CC(=O)O1)(CC[C@@H]([C@@]5(C(=O)O4)C)O)C |
SMILES |
CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCC(C5(C(=O)O4)C)O)C |
Kanonische SMILES |
CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCC(C5(C(=O)O4)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



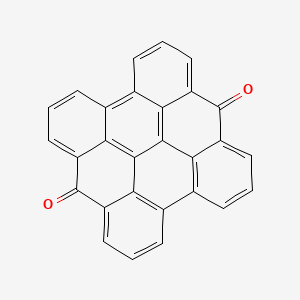


![Ethyl 1-[(2-Chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B1617040.png)

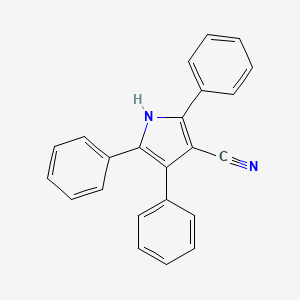
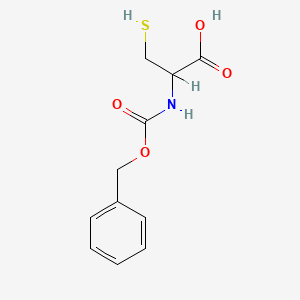
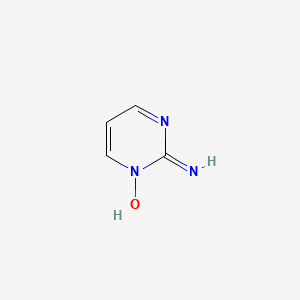
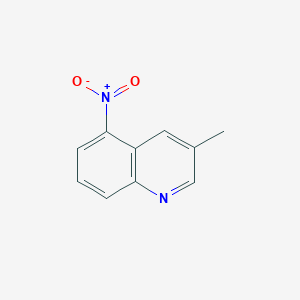
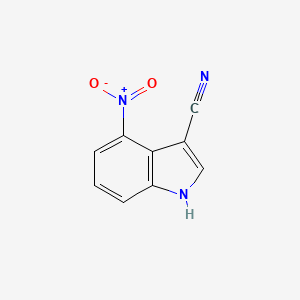

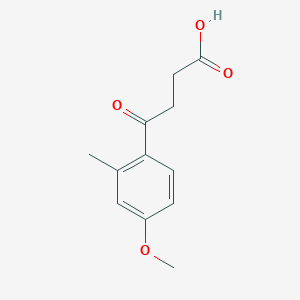
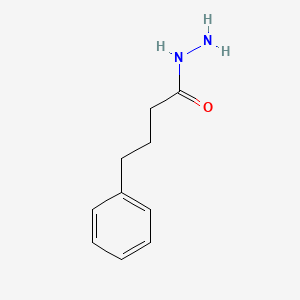
![1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/no-structure.png)